molecular formula C23H17BrN2O4 B3917795 N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide

Cat. No. B3917795
M. Wt: 465.3 g/mol
InChI Key: KYOVATFZQQIBJD-UHFFFAOYSA-N
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Description

N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide, also known as BBR 3464, is a synthetic compound that belongs to the class of benzofuran carboxamides. It has been extensively studied for its potential application in cancer treatment due to its unique mechanism of action.

Mechanism of Action

N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 binds to DNA and forms a covalent adduct with the guanine base, leading to DNA damage. This damage triggers a cascade of events that ultimately leads to cancer cell death. N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 has also been shown to inhibit the activity of DNA repair enzymes, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells relatively unaffected. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. However, its complex synthesis method and limited availability can be a limitation for researchers.

Future Directions

Future research on N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 could focus on optimizing its synthesis process to increase availability and reduce costs. Additionally, further studies could investigate its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.

Scientific Research Applications

N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 has been studied extensively for its potential application in cancer treatment. It has shown promising results in preclinical studies against a variety of cancer types, including breast, lung, prostate, and colon cancer. N-{4-[(3-bromobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide 3464 has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.

properties

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O4/c1-29-20-13-17(25-22(27)15-6-4-7-16(24)11-15)9-10-18(20)26-23(28)21-12-14-5-2-3-8-19(14)30-21/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVATFZQQIBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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